molecular formula C4H7NO2 B014582 (R)-azetidine-2-carboxylic acid CAS No. 7729-30-8

(R)-azetidine-2-carboxylic acid

Cat. No. B014582
CAS RN: 7729-30-8
M. Wt: 101.1 g/mol
InChI Key: IADUEWIQBXOCDZ-GSVOUGTGSA-N
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Description

Synthesis Analysis

Facile and straightforward syntheses of both enantiomers of azetidine-2-carboxylic acid have been described, starting from inexpensive chemicals. The synthesis involves the construction of the azetidine ring using an intramolecular alkylation, highlighting the use of optically active alpha-methylbenzylamine as a chiral auxiliary. This approach allows for the production of practical quantities of each enantiomer in five to six steps (Couty, Evano, Vargas-Sanchez, & Bouzas, 2005). Additionally, L-azetidine-2-carboxylic acid has been synthesized through a novel, simple, and improved procedure from γ-butyrolactone, with an overall yield reaching 13.2% (Jin & Zhang, 2012).

Molecular Structure Analysis

The molecular structure of azetidine-2-carboxylic acid derivatives has been elucidated through NMR spectroscopy and synthesis, revealing its potential as a chemical and possibly biochemical precursor for various amino acids (Kristensen & Larsen, 1974).

Chemical Reactions and Properties

Azetidine-2-carboxylic acid demonstrates a unique capability to be misincorporated into proteins in place of proline, altering the structure and function of collagen, keratin, hemoglobin, and influencing protein folding. This property highlights its toxic and teratogenic potential in biological systems (Rubenstein et al., 2006).

Physical Properties Analysis

The synthesis of azetidine-2-carboxylic acid and its derivatives also allows for the exploration of its physical properties. These properties are primarily determined through the synthesis processes and the structural analysis of the compound, providing insights into its stability, solubility, and reactivity under various conditions. However, specific details on the physical properties are more implicitly covered through synthesis and structural analysis studies.

Chemical Properties Analysis

The chemical properties of azetidine-2-carboxylic acid are closely tied to its reactivity and its interactions with biological systems. Its ability to substitute proline in proteins affects the biochemical processes, showcasing its significance in understanding protein synthesis and function. The compound's role in inhibiting protein assembly, without preventing the formation of proteins, emphasizes its complex influence on enzyme effectiveness and ion transport in biological models (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Scientific Research Applications

  • Liver Fibrosis Treatment : AZC was found to partially ameliorate liver fibrosis in rats treated with carbon tetrachloride, reducing collagen formation and free proline levels without affecting noncollagenous protein synthesis (Rojkind, 1973).

  • Collagen Synthesis Inhibition : In chick embryos, AZC effectively arrested collagen accumulation, leading to increased fragility and decreased collagen synthesis and extrusion rates (Lane, Dehm, & Prockop, 1971).

  • Transition Metal Complexes : AZC acts as a bidentate ligand in transition metal complexes, coordinating metal ions through its amino and carboxyl groups (White & Joesten, 1976).

  • Ion Transport in Plants : AZC inhibits ion release to the xylem of excised barley roots, suggesting it acts on symplast-to-xylem ion transport (Pitman et al., 1977).

  • Hemoglobin Production : The incorporation of L-azetidine-2-carboxylic acid into hemoglobin in rabbit reticulocytes in vitro does not reduce the rate of globin synthesis, suggesting its potential role in hemoglobin production in anemic rabbits (Baum et al., 1975).

  • Synthesis of Enantiopure Azetidine 2-Carboxylic Acids : These acids can be synthesized and used for the synthesis of tripeptides, offering a new approach for enantioselective synthesis of phenylalanine analogues (Couty, Evano, & Rabasso, 2003).

  • Nitrogen Economy in Plants : AZC is synthesized in plants like Convallaria majali8 and Polygonatum multiflorum during growth, influencing their nitrogen economy and affecting their ethanolsoluble-nitrogen fraction (Fowden, 1959).

  • Growth Inhibition in Seedlings : AZC inhibits mung bean seedling growth, but its effects can be reduced by providing both proline and the analogue together (Fowden, 1963).

  • Radiosensitization in Hepatoma Cells : AZC enhances hepatoma cell killing by radiosensitization and growth inhibition, suggesting different mechanisms for thermal radiosensitization and azetidine radiosensitization (Rijn, Berg, & Mast, 1999).

  • Presence in Food Chain : AZC is present in sugar beet products fed to livestock, potentially causing toxic effects and congenital malformations, and is also found in garden beets, suggesting potential human health risks (Rubenstein et al., 2009; Rubenstein, Zhou, Krasinska, Chien, & Becker, 2006).

Safety And Hazards

This would involve discussing any known safety concerns or hazards associated with the compound, such as toxicity or flammability.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or areas for further study.


For a specific compound like “®-azetidine-2-carboxylic acid”, you would need to consult the relevant scientific literature or databases. Please note that not all compounds will have information available for all of these categories. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

(2R)-azetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADUEWIQBXOCDZ-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-azetidine-2-carboxylic acid

CAS RN

7729-30-8
Record name 2-Azetidinecarboxylic acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007729308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-azethidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AZETIDINECARBOXYLIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6H985U0M8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-azetidine-2-carboxylic acid

Citations

For This Compound
32
Citations
F Couty, G Evano, M Vargas-Sanchez… - The Journal of Organic …, 2005 - ACS Publications
Facile and straightforward syntheses of both enantiomers of azetidine-2-carboxylic acid are described. The syntheses depart from inexpensive chemicals and allow for the production, in …
Number of citations: 79 0-pubs-acs-org.brum.beds.ac.uk
EJ Hewitt, BA Notton - Phytochemistry, 1967 - Elsevier
The effect of L-azetidine-2-carboxylic acid on the induction of nitrate reductase in leaf tissues of radish and cauliflower plants was studied. Plants were grown under conditions of nitrate …
MB Aydelotte, DM Kochhar - Developmental Biology, 1972 - Elsevier
Limb buds from 36–40-somite mouse embryos were cultured on fluid medium consisting of BGJ and fetal calf serum. After 6 days the limb buds showed good chondrogenesis of …
E Semina - 2016 - biblio.ugent.be
The discovery of non-proteinogenic amino acids among natural products has significantly increased interest in this class of compounds as they may possess interesting biological …
Number of citations: 0 biblio.ugent.be
AJ Coulombre, JL Coulombre - Developmental Biology, 1972 - Elsevier
The primary stroma of the cornea of the chick embryo contains a cell-free orthogonal ply of collagen fibrils which is delineated clearly by Gomori's silver stain for reticulin and has, in …
MS Dowling, DP Fernando, J Hou, B Liu… - The Journal of Organic …, 2016 - ACS Publications
Two orthogonal routes for preparing (S)-2-methylazetidine as a bench stable, crystalline (R)-(−)-CSA salt are presented. One route features the in situ generation and cyclization of a 1,3-…
Number of citations: 15 0-pubs-acs-org.brum.beds.ac.uk
M Sheers, AJ Campbell, DJ Beames… - International journal for …, 1982 - Elsevier
Sheers Marion, Campbell Anne J., Beames DJ, Edwards SR, Moore RJ and Montague PE 1982. Fasciolicidal potential of proline analogues and proline biosynthesis inhibitors. …
H Ripperger, J Faust, G Scholz - Phytochemistry, 1982 - Elsevier
… A soln of 998 mg R-azetidine-2carboxylic acid [6] in 50 ml 0.1 M NaOH was refluxed for 24 hr under N1. The cooled soln passed a column of 50 g Dowex 50 WX 4, 100-200 mesh, …
R Luisi, L Degennaro - Chemistry of Heterocyclic Compounds, 2018 - Springer
Noteworthy stereoselective approaches toward the synthesis of densely substituted azetidines are reported. This microreview covers a selection of the latest efficient methods for the …
MA Abreo, NH Lin, DS Garvey, DE Gunn… - Journal of medicinal …, 1996 - ACS Publications
Recent evidence indicating the therapeutic potential of cholinergic channel modulators for the treatment of central nervous system (CNS) disorders as well as the diversity of brain …
Number of citations: 304 0-pubs-acs-org.brum.beds.ac.uk

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